Prostaglandin A3
Overview
Description
Prostaglandins (PGs) are hormone-like chemical messengers that are integral in regulating physiological activities. They possess diverse therapeutic activities and complex molecular architectures, which have garnered significant attention in the field of medical research. Prostaglandin A3 (PGA3), while not directly mentioned in the provided papers, is part of this family of compounds and would share the general characteristics of prostaglandins, including their roles in inflammation, vascular tone, and other critical biological processes .
Synthesis Analysis
Recent advances in the asymmetric total synthesis of prostaglandins have been highlighted, showcasing major breakthroughs in the methodologies used to construct these compounds. The review emphasizes the importance of asymmetric synthesis in creating medicinally useful prostaglandin candidates, which would be relevant for PGA3 as well. The synthesis processes are categorized by key procedures, which could provide insights into the synthesis of PGA3 .
Another paper describes the synthesis of advanced prostaglandin precursors through Kolbe electrolysis. The preparation of a key intermediate, (1'R,4'S,3RS)-3-(cis-4-acetoxycyclopent-2-enyloxy)-3-ethoxypropionic acid, is achieved through two synthetic sequences, with the more efficient sequence involving bromoalkoxidation and subsequent electrochemical reduction. This method could potentially be applied to the synthesis of PGA3 precursors .
Molecular Structure Analysis
The molecular structure of prostaglandins is complex, and the synthesis of these molecules often requires regioselective reactions. For instance, the intermolecular Pauson-Khand reaction is used to synthesize prostaglandin B1, which involves a silyl-protected propargyl acetylene and ethylene, resulting in compounds with complete regioselectivity. This type of reaction could be relevant for the molecular structure analysis of PGA3, as it would involve similar considerations for achieving the correct structure .
Chemical Reactions Analysis
The synthesis of prostaglandin analogs, such as the 3-oxa-PGs and the 15-methyl PGs, involves reactions that inhibit beta-oxidative degradation or prevent degradation by C-15 dehydrogenase. These analogs maintain smooth muscle activity despite being inert to certain modes of enzymatic catabolism. The chemical reactions involved in the synthesis of these analogs could provide insights into the reactions PGA3 might undergo or be resistant to .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of PGA3 are not detailed in the provided papers, the general properties of prostaglandins can be inferred. Prostaglandins typically have varying solubility in aqueous and organic solvents, and their stability can be influenced by pH, temperature, and the presence of enzymes that can catalyze their degradation. The synthesis and stability of prostaglandin analogs that resist certain degradation pathways suggest that modifications to the PGA3 structure could enhance its physical and chemical properties for therapeutic use .
Scientific Research Applications
Prostaglandins and Inflammation
Prostaglandins, including Prostaglandin A3, are crucial in sustaining homeostatic functions and mediating pathogenic mechanisms like the inflammatory response. Their generation involves cyclooxygenase isoenzymes, and they play significant roles in both promoting and resolving inflammation. This has implications for various conditions including atherosclerosis, vascular injury responses, and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Pharmacological Effects and Clinical Applications
Prostaglandin A3 has widespread distribution in the body and produces diverse pharmacological effects. It's been linked to the regulation of blood pressure and has potential therapeutic applications in hypertension and peripheral vascular disease. Its bronchodilator effect also suggests possible utility in asthma treatment (Karim & Hillier, 2012).
Prostaglandin E Receptors
The diverse roles of prostaglandins, including Prostaglandin A3, are mediated by specific G-protein-coupled receptors. These receptors, including EP1, EP2, EP3, and EP4, differ in signal transduction, tissue localization, and expression regulation, leading to a versatile range of prostaglandin-mediated actions. Understanding these receptors is crucial for identifying the specific roles of different prostaglandins in physiological and pathophysiological responses (Sugimoto & Narumiya, 2007).
Nuclear Prostaglandin Signaling
Prostaglandins, including Prostaglandin A3, have been shown to modulate gene expression via their interaction with nuclear receptors. This signaling mechanism has potential implications in various cellular processes like gene expression and cell proliferation, particularly in cardiovascular homeostasis and inflammation (Gobeil et al., 2003).
Safety And Hazards
Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .
Future Directions
Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have been shown to have effects on differentiation and neural conversion . They are potential candidates for the development of new therapeutic drugs for motor neuron diseases . Other prostaglandins also have the potential to treat pulmonary arterial hypertension .
properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRMUMXJFWKAC-FHJHOUOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin A3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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